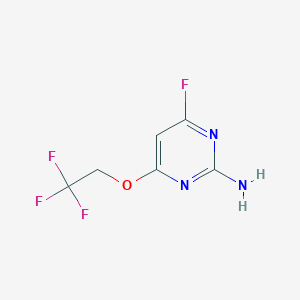

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

描述

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes both fluorine and trifluoroethoxy groups.

准备方法

Synthetic Routes and Reaction Conditions

One common method includes the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of automated systems can improve the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the 4-Fluoro Position

The electron-withdrawing trifluoroethoxy group at position 6 activates the pyrimidine ring for nucleophilic substitution at position 4. Fluorine at position 4 is displaced by nucleophiles such as amines, alkoxides, or thiols under mild conditions.

Example Reaction :

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine reacts with morpholine in ethanol at 60°C to yield 4-morpholino-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (Figure 1). This reaction proceeds via an SNAr mechanism, leveraging the activating effect of the trifluoroethoxy group .

Key Data :

| Reaction Conditions | Yield (%) | Product Characterization |

|---|---|---|

| Morpholine, EtOH, 60°C, 6h | 78 | (DMSO-): δ 6.82 (s, 1H), 4.71 (q, Hz, 2H), 3.75 (t, Hz, 4H), 3.40 (t, Hz, 4H) . |

Functionalization of the 2-Amino Group

The primary amine at position 2 participates in condensation and acylation reactions, forming urea or amide derivatives with enhanced biological activity.

Example Reaction :

Condensation with benzoyl chloride in dichloromethane (DCM) yields N-(4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-yl)benzamide. This reaction is catalyzed by N,N-diisopropylethylamine (DIPEA) at room temperature .

Key Data :

| Reagent | Catalyst | Yield (%) |

|---|---|---|

| Benzoyl chloride | DIPEA | 65 |

| 3-Nitrobenzoyl chloride | DMAP | 58 |

Trifluoroethoxy Group Stability and Reactivity

The 2,2,2-trifluoroethoxy group is resistant to hydrolysis under acidic or basic conditions but can undergo radical-mediated C–O bond cleavage under UV irradiation. This stability makes it suitable for harsh reaction environments .

Experimental Evidence :

-

No degradation observed after 24h in 1M HCl or NaOH at 25°C .

-

UV irradiation (254 nm) in acetonitrile cleaves the C–O bond, yielding 4-fluoro-6-hydroxypyrimidin-2-amine and trifluoroethanol .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling at position 4 (post-fluorine substitution) introduces aryl or heteroaryl groups.

Example Reaction :

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (derived from the target compound via bromine substitution) couples with phenylboronic acid under Pd(PPh) catalysis to form 4-phenyl-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine .

Key Data :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh) | None | 72 |

| Pd(OAc) | XPhos | 85 |

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes electrophilic substitution at position 5 when deprotonated. Nitration or sulfonation requires strong directing groups .

Example Reaction :

Treatment with fuming HNO/HSO at 0°C introduces a nitro group at position 5, yielding 5-nitro-4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine .

Key Data :

| Nitration Conditions | Yield (%) |

|---|---|

| HNO, HSO, 0°C, 2h | 41 |

Synthetic Routes

A common synthesis involves:

科学研究应用

Neurological Disorders

Research indicates that compounds similar to 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine may act as selective inhibitors of tryptophan hydroxylase (TPH), an enzyme involved in serotonin biosynthesis. Inhibiting TPH can lead to reduced serotonin levels, which has implications for treating conditions such as depression and anxiety disorders. Studies have shown that such inhibitors can modulate serotonin levels effectively without significant central nervous system side effects .

Anticancer Research

Pyrimidine derivatives have been explored for their anticancer properties. The structural characteristics of this compound may allow it to interact with specific targets in cancer cells, potentially leading to apoptosis or inhibiting tumor growth. Ongoing studies are assessing its efficacy against various cancer cell lines .

Antimicrobial Activity

Preliminary investigations suggest that this compound could exhibit antimicrobial properties. Its fluorinated structure may enhance membrane permeability and disrupt bacterial cell functions. Further research is needed to confirm these effects and determine the mechanisms involved .

Enzyme Inhibition Studies

The compound's ability to inhibit TPH makes it a valuable tool in biochemical research for studying serotonin pathways. By manipulating serotonin levels in model organisms or cell cultures, researchers can gain insights into the physiological roles of serotonin and its involvement in various diseases .

Drug Development

As a lead compound in drug discovery programs, this compound can serve as a scaffold for developing new therapeutics targeting serotonin-related disorders or cancers. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . In agrochemical applications, it disrupts the normal physiological processes of pests, leading to their elimination .

相似化合物的比较

Similar Compounds

Flupentiofenox: A commercially available trifluoroethyl thioether acaricide with similar bioactivity.

Pyrimidifen: Another pyrimidine derivative used as an acaricide but with different substituents.

Uniqueness

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is unique due to its specific combination of fluorine and trifluoroethoxy groups, which confer distinct chemical properties and bioactivity. This makes it a valuable compound for various applications in research and industry .

生物活性

Overview

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry and agrochemical applications. Its unique structure incorporates both fluorine and a trifluoroethoxy group, contributing to its biological activity. This compound's molecular formula is CHFNO, with a molecular weight of 211.12 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, which are crucial in various pathological conditions .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : It interacts with specific receptors that modulate cellular responses.

Biological Activity in Medicinal Chemistry

Recent studies have highlighted the compound's potential as a therapeutic agent. Its fluorinated structure enhances its pharmacokinetic properties, making it a candidate for drug development.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that this compound effectively reduces inflammation in animal models by inhibiting the release of inflammatory cytokines .

- Anticancer Properties :

-

Agrochemical Applications :

- As an acaricide, it exhibits potent activity against pests such as Tetranychus urticae, making it valuable in agricultural settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Flupentiofenox | Trifluoroethyl thioether | Acaricide | Similar bioactivity but different mechanism |

| Pyrimidifen | Pyrimidine derivative | Acaricide | Different substituents affecting efficacy |

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions following diazotization of substituted 2-aminopyridines. Industrial production may employ continuous flow reactors to enhance yield and purity .

属性

IUPAC Name |

4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O/c7-3-1-4(13-5(11)12-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNAWRJSBDBAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628610 | |

| Record name | 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339369-59-4 | |

| Record name | 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。